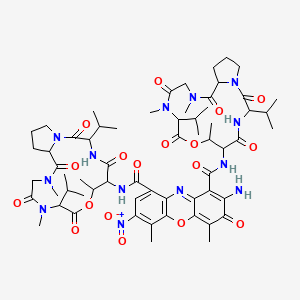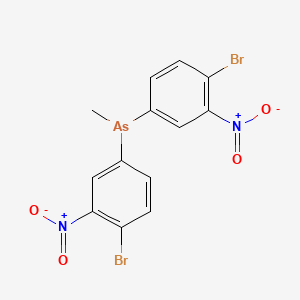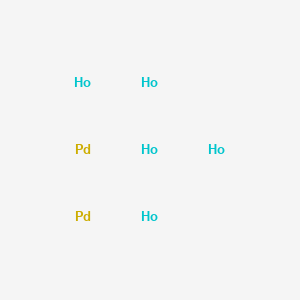
Calcium;mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;mercury, also known as calcium amalgam, is a compound formed by the combination of calcium and mercury. This compound is notable for its unique properties and applications in various fields, including chemistry and industry. Calcium is an alkaline earth metal, while mercury is a heavy, silvery d-block element that is liquid at standard temperature and pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium amalgam can be prepared by mixing calcium and mercury in a specific ratio. One common method involves the electrolysis of a mixture of wet quicklime (calcium oxide) and mercury oxide. The electrolysis process results in the formation of calcium-mercury alloy, which can then be distilled to obtain pure calcium amalgam .
Industrial Production Methods
Industrial production of calcium amalgam typically involves the aluminothermic reduction method or the calcium chloride electrolytic method. In the aluminothermic reduction method, calcium oxide is mixed with aluminum powder and heated under vacuum conditions to produce calcium vapor, which is then condensed to form calcium amalgam . The calcium chloride electrolytic method involves the electrolysis of anhydrous calcium chloride using a copper-calcium alloy as the cathode and graphite as the anode .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium amalgam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Calcium in the amalgam can react with oxygen to form calcium oxide (CaO).
Reduction: Mercury in the amalgam can be reduced to its elemental form by reacting with reducing agents.
Substitution: Calcium amalgam can react with halogens to form calcium halides and mercury halides
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon.
Substitution: Halogens like chlorine, bromine, or iodine.
Major Products
Oxidation: Calcium oxide (CaO) and mercury oxide (HgO).
Reduction: Elemental mercury (Hg) and calcium metal (Ca).
Substitution: Calcium halides (e.g., CaCl2, CaBr2) and mercury halides (e.g., HgCl2, HgBr2)
Applications De Recherche Scientifique
Calcium amalgam has several scientific research applications across various fields:
Chemistry: Used as a reducing agent in organic and inorganic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of metal toxicity and chelation therapy
Medicine: Investigated for its potential use in dental amalgams and other medical applications
Industry: Employed in the production of high-purity calcium and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of calcium amalgam involves the interaction of calcium and mercury with various molecular targets and pathways. Calcium plays a crucial role in signal transduction pathways, muscle contraction, and bone health . Mercury, on the other hand, can interfere with calcium homeostasis and induce oxidative stress, leading to potential toxic effects .
Comparaison Avec Des Composés Similaires
Calcium amalgam can be compared with other metal amalgams, such as sodium amalgam and potassium amalgam. These compounds share similar properties but differ in their reactivity and applications:
Sodium Amalgam: More reactive than calcium amalgam and used primarily as a reducing agent in organic synthesis.
Potassium Amalgam: Highly reactive and used in specialized chemical reactions.
Calcium amalgam is unique due to its moderate reactivity and specific applications in both research and industry .
Conclusion
Calcium amalgam is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in different fields.
Propriétés
Numéro CAS |
12049-39-7 |
|---|---|
Formule moléculaire |
CaHg |
Poids moléculaire |
240.67 g/mol |
Nom IUPAC |
calcium;mercury |
InChI |
InChI=1S/Ca.Hg |
Clé InChI |
QORCHJUNTSIPRC-UHFFFAOYSA-N |
SMILES canonique |
[Ca].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


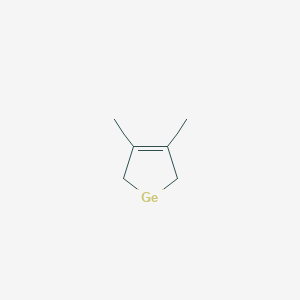

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

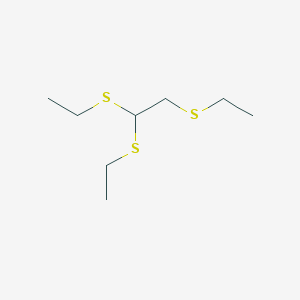
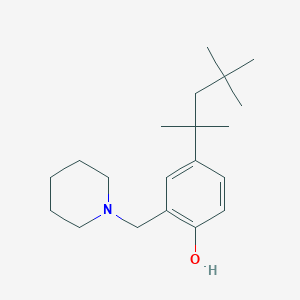
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
